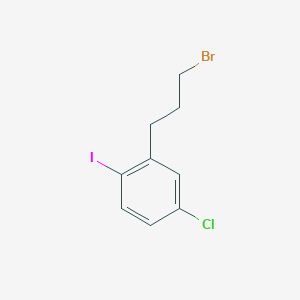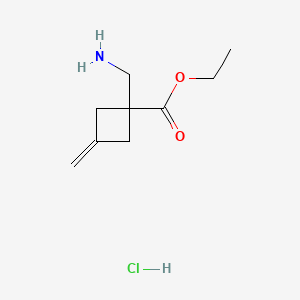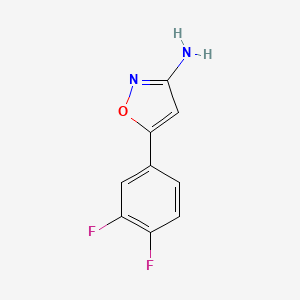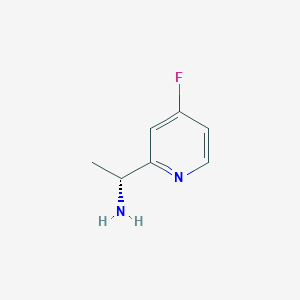
(R)-1-(4-Fluoropyridin-2-yl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(4-Fluoropyridin-2-yl)ethan-1-amine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a fluorine atom at the 4-position of the pyridine ring and an amine group attached to the ethan-1-amine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Fluoropyridin-2-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluoropyridine.
Nucleophilic Substitution: The fluorine atom in 4-fluoropyridine is substituted with an amine group through a nucleophilic substitution reaction. This can be achieved using reagents such as ammonia or primary amines under appropriate conditions.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the ®-enantiomer of 1-(4-Fluoropyridin-2-yl)ethan-1-amine.
Industrial Production Methods
Industrial production methods for ®-1-(4-Fluoropyridin-2-yl)ethan-1-amine may involve large-scale synthesis using similar synthetic routes. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact.
化学反应分析
Types of Reactions
Oxidation: The amine group in ®-1-(4-Fluoropyridin-2-yl)ethan-1-amine can undergo oxidation reactions to form corresponding nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki coupling to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl halides.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Substituted pyridine derivatives.
Coupling Reactions: Biaryl compounds.
科学研究应用
®-1-(4-Fluoropyridin-2-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of ®-1-(4-Fluoropyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
相似化合物的比较
Similar Compounds
5-Fluoropyridin-2-amine: Similar structure with a fluorine atom at the 5-position.
4-Fluoropyridin-2-amine: Similar structure with a fluorine atom at the 4-position.
2-Fluoropyridin-3-amine: Similar structure with a fluorine atom at the 2-position.
Uniqueness
®-1-(4-Fluoropyridin-2-yl)ethan-1-amine is unique due to its specific stereochemistry and the position of the fluorine atom
属性
分子式 |
C7H9FN2 |
|---|---|
分子量 |
140.16 g/mol |
IUPAC 名称 |
(1R)-1-(4-fluoropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H9FN2/c1-5(9)7-4-6(8)2-3-10-7/h2-5H,9H2,1H3/t5-/m1/s1 |
InChI 键 |
JLWBNANFBVXBSG-RXMQYKEDSA-N |
手性 SMILES |
C[C@H](C1=NC=CC(=C1)F)N |
规范 SMILES |
CC(C1=NC=CC(=C1)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13567810.png)
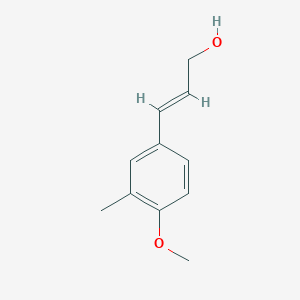
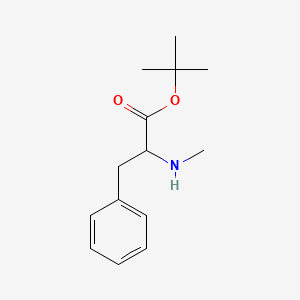
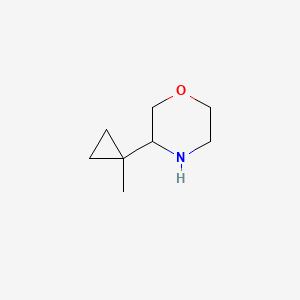
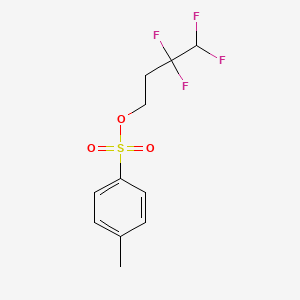
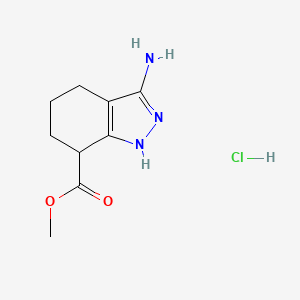
![7-Bromothiazolo[5,4-c]pyridin-2-amine](/img/structure/B13567835.png)
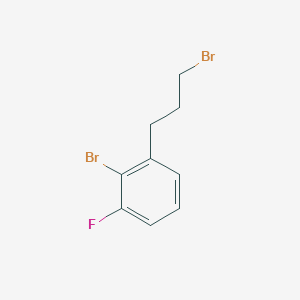
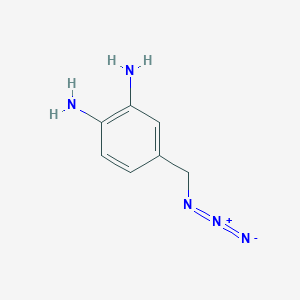
![((1R,2R,4R,5R)-5-Aminobicyclo[2.2.1]heptan-2-yl)methanol](/img/structure/B13567847.png)
